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Compound of Interest

Compound Name: Triiodosilane

Cat. No.: B3047058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of triiodosilane (SiHI₃), a

valuable precursor in various chemical applications, including the deposition of silicon-

containing films in the semiconductor industry. The following sections detail two primary

synthetic routes, offering a comprehensive guide for the preparation and purification of this

reactive silicon compound.

Introduction
Triiodosilane (SiHI₃) is a colorless liquid that is highly reactive and sensitive to moisture. Its

utility as a silicon source in chemical vapor deposition (CVD) and atomic layer deposition (ALD)

processes stems from its favorable decomposition characteristics at relatively low

temperatures. This document outlines two key methods for its synthesis: a halide exchange

reaction between trichlorosilane and lithium iodide, and a historical method involving the direct

iodination of silane.

Method 1: Halide Exchange Reaction of
Trichlorosilane with Lithium Iodide
This is a widely used and well-documented method for producing triiodosilane in high yield

and purity. The reaction involves the substitution of chloride ligands on trichlorosilane with

iodide ligands from lithium iodide, often catalyzed by a tertiary amine.[1][2]
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Experimental Protocol
Materials:

Trichlorosilane (HSiCl₃)

Lithium iodide (LiI), powder

N,N,N',N'-Tetraethylethylenediamine (TEEDA) or other tertiary amine catalyst

Anhydrous dichloromethane (DCM) or other suitable polar aprotic solvent

Anhydrous hexane

Celite

Equipment:

Inert atmosphere glovebox

Oven-dried glassware (e.g., single-neck round-bottom flask with gas/vacuum inlet sidearm)

PTFE-coated magnetic stirrer

Filtration apparatus (fritted funnel)

Short path distillation apparatus

NMR spectrometer for analysis

Procedure:

Reaction Setup: All operations should be carried out in an inert atmosphere glovebox. To an

oven-dried 250 mL single-neck round-bottom flask equipped with a magnetic stirrer, add

lithium iodide powder (e.g., 44.4 g, 332 mmol, 4.5 eq.).

Solvent Addition: Add anhydrous dichloromethane (e.g., 50 mL) to the flask to create a slurry.

Reactant Addition: To this slurry, add trichlorosilane (e.g., 10.00 g, 73.8 mmol, 1 eq.).
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Catalyst Addition: Subsequently, add the tertiary amine catalyst, such as N,N,N',N'-

Tetraethylethylenediamine (TEEDA) (e.g., 0.05 eq.). The reaction mixture may change color

upon addition of the catalyst.

Reaction: Seal the flask and stir the reaction mixture at ambient temperature. The reaction

progress can be monitored by ¹H NMR spectroscopy by analyzing aliquots of the reaction

mixture.

Work-up: Upon completion of the reaction, filter the mixture under vacuum through a bed of

celite in a fritted funnel. Wash the residual salts with anhydrous hexane (e.g., 100 mL).

Isolation of Crude Product: Combine the filtrates in an oven-dried round-bottom flask.

Remove the volatiles (solvent and any unreacted starting material) under reduced pressure

to yield the crude triiodosilane as an oil.

Purification: Purify the crude product by vacuum distillation. A short path distillation

apparatus is recommended. Collect the fraction boiling at the appropriate temperature and

pressure (e.g., 95-96 °C at 15 torr).[1]

Quantitative Data
Parameter Value Reference

Yield 75.8% (main fraction) [1]

Purity (by ¹H NMR) 98.6% [1]

¹H NMR (C₆D₆) δ = 3.91 ppm (s, J = 327.5 Hz) [1]

²⁹Si{¹H} NMR (C₆D₆) δ = -170.31 ppm [1]

Boiling Point 216.9 °C at 760 mmHg [3]

Vapor Pressure 0.201 mmHg at 25 °C [3]
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This classical method, first reported in 1941, involves the reaction of silane (SiH₄) with

hydrogen iodide (HI) in the presence of a catalyst, aluminum iodide (AlI₃).[1][4] This reaction

typically produces a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃, and SiI₄), from which

triiodosilane must be separated.[1][4]

Experimental Protocol (General Description)
Materials:

Silane (SiH₄) gas

Hydrogen iodide (HI) gas

Aluminum iodide (AlI₃) as a catalyst

Equipment:

Gas handling and reaction apparatus suitable for working with pyrophoric and corrosive

gases.

Fractional distillation or condensation train for separation of the product mixture.

Procedure:

The reaction is typically carried out by passing a mixture of silane and hydrogen iodide gas

over a heated catalyst bed of aluminum iodide. The reaction temperature is a critical parameter

that influences the distribution of the iodosilane products. The resulting mixture of iodosilanes is

then separated by fractional distillation or condensation at low temperatures to isolate the

triiodosilane.

A detailed, step-by-step protocol for this method can be found in the original publication: H. J.

Emeléus, A. G. Maddock, and C. Reid, J. Chem. Soc., 1941, 353-358.

Visualizations
Experimental Workflow for Halide Exchange Synthesis
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Experimental Workflow for Triiodosilane Synthesis
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Caption: Workflow for the synthesis of triiodosilane via halide exchange.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3047058?utm_src=pdf-body-img
https://www.benchchem.com/product/b3047058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Reaction Mechanism for Tertiary Amine-
Catalyzed Halide Exchange

Proposed Mechanism for Tertiary Amine-Catalyzed Halide Exchange
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Caption: Proposed mechanism for the synthesis of triiodosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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